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molecular formula C19H35BrO3 B8538947 Methyl 4-bromo-3-oxooctadecanoate CAS No. 188964-30-9

Methyl 4-bromo-3-oxooctadecanoate

Cat. No. B8538947
M. Wt: 391.4 g/mol
InChI Key: UJWNUZHLHAVLQL-UHFFFAOYSA-N
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Patent
US06258977B1

Procedure details

1.8 mol of Meldrum's acid were mixed with 3.96 mol of pyridine in a round-bottomed flask containing 1,2-dichloroethane, placed at 0° C. under argon and with stirring. 1.98 mol of 2-bromohexadecanoyl chloride were then introduced slowly and the mixture was left stirring for 2 hours at 0° C.
Quantity
1.8 mol
Type
reactant
Reaction Step One
Quantity
3.96 mol
Type
reactant
Reaction Step One
Name
2-bromohexadecanoyl chloride
Quantity
1.98 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1(C)[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])O1.N1C=CC=CC=1.[Br:17][CH:18]([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])C(Cl)=O>ClCCCl>[Br:17][CH:18]([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[C:4](=[O:5])[CH2:6][C:7]([O:9][CH3:2])=[O:8]

Inputs

Step One
Name
Quantity
1.8 mol
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
3.96 mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
2-bromohexadecanoyl chloride
Quantity
1.98 mol
Type
reactant
Smiles
BrC(C(=O)Cl)CCCCCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed at 0° C. under argon
WAIT
Type
WAIT
Details
the mixture was left
STIRRING
Type
STIRRING
Details
stirring for 2 hours at 0° C.
Duration
2 h

Outcomes

Product
Name
Type
Smiles
BrC(C(CC(=O)OC)=O)CCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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